molecular formula C6H6FeK3O15 B8022860 Ferrate(3-), tris[ethanedioato(2-)-

Ferrate(3-), tris[ethanedioato(2-)-

Cat. No.: B8022860
M. Wt: 491.24 g/mol
InChI Key: YROQLVVAEJDHLC-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrate(3-), tris[ethanedioato(2-)- can be synthesized by reacting potassium oxalate with ferric chloride in an aqueous solution. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of tripotassium;iron(3+);oxalate;trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ferrate(3-), tris[ethanedioato(2-)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ferrate(3-), tris[ethanedioato(2-)- has several scientific research applications:

Mechanism of Action

The mechanism of action of tripotassium;iron(3+);oxalate;trihydrate involves its ability to undergo photochemical reactions. When exposed to light, the compound absorbs photons, leading to the excitation of electrons and subsequent redox reactions. This property makes it useful in photochemical studies and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrate(3-), tris[ethanedioato(2-)- is unique due to its specific coordination environment and photochemical properties. Its ability to act as a chemical actinometer sets it apart from other iron complexes .

Properties

IUPAC Name

tripotassium;iron(3+);oxalate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQLVVAEJDHLC-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FeK3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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